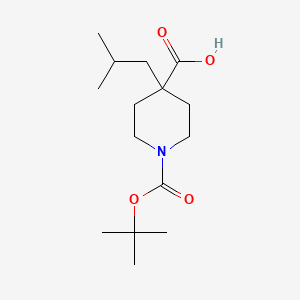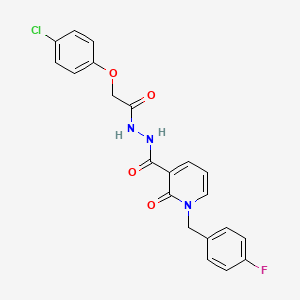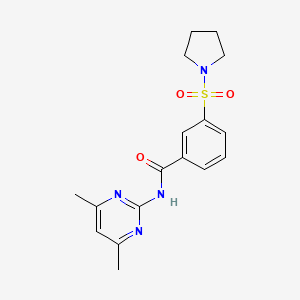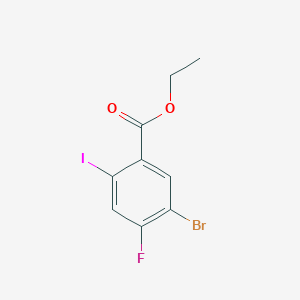
(1-Methylpyrazol-4-yl)methyl-phenylcyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methylpyrazol-4-yl)methyl-phenylcyanamide, commonly known as MPPC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MPPC is a derivative of phenylcyanamide and is known to have unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of MPPC is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the survival of cancer cells and fungi. MPPC has also been found to activate certain signaling pathways that lead to the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
MPPC has been found to have unique biochemical and physiological effects. It has been found to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus. MPPC has also been found to induce cell death in cancer cells by activating certain signaling pathways. Additionally, MPPC has been found to have neuroprotective effects and can prevent the death of dopaminergic neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPPC has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and can be stored for long periods without degradation. However, MPPC has certain limitations as well. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on MPPC. One potential direction is to further study its potential use in cancer treatment. Another direction is to investigate its potential use in the treatment of other diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of MPPC and its potential applications in various fields.
Métodos De Síntesis
MPPC can be synthesized using a simple method involving the reaction between 1-methylpyrazole and phenylcyanamide in the presence of a suitable catalyst. The resulting product is then purified through recrystallization to obtain pure MPPC.
Aplicaciones Científicas De Investigación
MPPC has been studied extensively for its potential applications in various scientific fields. It has been found to have significant antifungal properties and can be used as a fungicide in agriculture. MPPC has also been studied for its potential use in cancer treatment as it has been found to induce cell death in cancer cells. Additionally, MPPC has been studied for its potential use in the treatment of Parkinson's disease.
Propiedades
IUPAC Name |
(1-methylpyrazol-4-yl)methyl-phenylcyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-15-8-11(7-14-15)9-16(10-13)12-5-3-2-4-6-12/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZOHWAZJBCMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B2525734.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2525735.png)
![1-{[5-(2-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2525737.png)


![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2525744.png)
![3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2525745.png)


![4-[(Cyclopropylsulfamoyl)methyl]benzoic acid](/img/structure/B2525748.png)


![Ethyl 4-[4-[(5-ethoxycarbonyl-4-methylthiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2525755.png)
![Tert-butyl 3-[4-(chloromethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate](/img/structure/B2525756.png)